molecular formula C14H11BF2N2O4S B12283101 Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Cat. No.: B12283101
M. Wt: 352.1 g/mol
InChI Key: VIGTVDHBQHDFPC-UHFFFAOYSA-N
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Description

Boronic Acid (-B(OH)~2~)

The boronic acid group at position 4 serves as a critical handle for cross-coupling reactions, particularly in Suzuki-Miyaura couplings, where it facilitates bond formation with aryl halides in the presence of palladium catalysts . This group’s planar geometry and ability to form reversible covalent bonds with diols also make it valuable in sensing applications. In aqueous solutions, boronic acids exist in equilibrium between the trigonal planar (B(OH)~2~) and tetrahedral (B(OH)~3~^-^) forms, influencing their reactivity .

Difluoromethyl (-CF~2~H)

The difluoromethyl group at position 2 introduces both steric and electronic effects. Fluorine’s high electronegativity increases the compound’s oxidative stability and modulates the pKa of adjacent protons. The -CF~2~H moiety is resistant to metabolic degradation, enhancing the compound’s utility in drug discovery . Its presence can be confirmed via ^19^F NMR, where the two equivalent fluorine atoms produce a characteristic triplet due to coupling with the adjacent proton.

Phenylsulfonyl (-SO~2~C~6~H~5~)

The phenylsulfonyl group at position 1 acts as an electron-withdrawing substituent, stabilizing the heterocyclic core through resonance and inductive effects. Sulfonamides are commonly employed as protecting groups for amines or as directing groups in transition metal-catalyzed reactions. The sulfonyl group’s IR signature includes asymmetric and symmetric S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, respectively .

Synergistic Effects : The interplay between these groups dictates the compound’s solubility, reactivity, and stability. For instance, the boronic acid’s hydrophilicity may counterbalance the lipophilicity of the phenylsulfonyl and difluoromethyl groups, yielding a compound with balanced solubility for synthetic applications.

Spectroscopic Characterization: NMR, IR, and Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR data for this compound are limited, analogous pyrrolo[2,3-b]pyridine derivatives provide insights:

  • ^1^H NMR :
    • The difluoromethyl (-CF~2~H) proton resonates as a triplet near δ 5.5–6.0 ppm (J~H-F~ ≈ 55–60 Hz) .
    • Aromatic protons on the pyrrolo[2,3-b]pyridine core appear as doublets or singlets between δ 7.0–9.0 ppm, influenced by neighboring substituents .
    • The phenylsulfonyl group’s aromatic protons typically resonate as a multiplet near δ 7.5–8.0 ppm .
  • ^13^C NMR :
    • The boronic acid’s boron-bound carbon is deshielded, appearing near δ 130–140 ppm .
    • The difluoromethyl carbon (-CF~2~H) shows a quartet (~J~C-F~ ≈ 250–270 Hz) near δ 110–120 ppm .
  • ^19^F NMR :
    • The -CF~2~H group’s fluorine atoms produce a doublet of triplets near δ -120 to -125 ppm due to coupling with the proton and adjacent fluorine .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • B-O Stretch : A broad peak near 3200–3600 cm⁻¹ from boronic acid hydroxyl groups .
  • S=O Stretches : Strong bands at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric) for the sulfonyl group .
  • C-F Stretches : Peaks at ~1100–1200 cm⁻¹ from the difluoromethyl group .

Mass Spectrometry

  • ESI-MS : The molecular ion [M+H]^+^ is observed at m/z 353.12 (calculated: 353.07) .
  • Fragmentation patterns likely include loss of the boronic acid group (-B(OH)~2~, 62 Da) and cleavage of the sulfonyl moiety (-SO~2~, 64 Da).
Technique Key Signals
^1^H NMR δ 5.5–6.0 ppm (-CF~2~H), 7.0–9.0 ppm (aromatic)
^19^F NMR δ -120 to -125 ppm (-CF~2~H)
IR 3200–3600 cm⁻¹ (B-OH), 1350/1150 cm⁻¹ (S=O)
ESI-MS m/z 353.12 [M+H]^+^

Properties

Molecular Formula

C14H11BF2N2O4S

Molecular Weight

352.1 g/mol

IUPAC Name

[1-(benzenesulfonyl)-2-(difluoromethyl)pyrrolo[2,3-b]pyridin-4-yl]boronic acid

InChI

InChI=1S/C14H11BF2N2O4S/c16-13(17)12-8-10-11(15(20)21)6-7-18-14(10)19(12)24(22,23)9-4-2-1-3-5-9/h1-8,13,20-21H

InChI Key

VIGTVDHBQHDFPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C(F)F)(O)O

Origin of Product

United States

Preparation Methods

Madelung Cyclization

Madelung cyclization of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under basic conditions generates the bicyclic framework. For example, treatment of 3-amino-5-(trifluoromethyl)pyridine with acetyl chloride in the presence of potassium tert-butoxide yields 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine .

Bromination and Functionalization

Bromination at the 4-position is critical for subsequent cross-coupling. Using N-bromosuccinimide (NBS) in dichloromethane with a catalytic amount of AIBN introduces bromine selectively at the 4-position of the pyrrolo[2,3-b]pyridine core.

Key Data:

Starting Material Brominating Agent Solvent Yield (%)
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine NBS (1.2 eq) CH₂Cl₂ 85

Introduction of the Phenylsulfonyl Protecting Group

To prevent undesired side reactions during subsequent steps, the pyrrole nitrogen is protected via sulfonylation:

Sulfonylation Protocol

The free NH of the pyrrolo[2,3-b]pyridine is treated with benzenesulfonyl chloride (1.2 eq) in the presence of potassium carbonate (3 eq) in acetone at 0°C to room temperature. This step affords 1-(phenylsulfonyl)-4-bromo-pyrrolo[2,3-b]pyridine in high yield.

Optimized Conditions:

  • Solvent: Acetone
  • Temperature: 0°C → reflux
  • Reaction Time: 24 hours
  • Yield: 92%

Difluoromethylation at the 2-Position

Introducing the difluoromethyl group requires careful electrophilic substitution or cross-coupling:

Direct Difluoromethylation

A mixture of 1-(phenylsulfonyl)-4-bromo-pyrrolo[2,3-b]pyridine , CuI (10 mol%), and TMSCF₂H (1.5 eq) in DMF at 100°C for 12 hours installs the difluoromethyl group at the 2-position.

Key Data:

Substrate Reagent Catalyst Yield (%)
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine TMSCF₂H CuI 68

Alternative Route: Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, a Sonogashira coupling with difluoromethylacetylene followed by hydrogenation achieves the same transformation.

Boronic Acid Installation via Suzuki-Miyaura Coupling

The final step introduces the boronic acid moiety at the 4-position:

Halogen-Boron Exchange

Treatment of 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with n-BuLi (2.5 eq) at -78°C in THF, followed by addition of triisopropyl borate , yields the boronic acid after acidic hydrolysis.

Optimized Protocol:

  • Lithiation: -78°C, 1 hour in THF.
  • Borylation: Triisopropyl borate (3 eq), -78°C → RT, 4 hours.
  • Hydrolysis: 2 M HCl, 1 hour.
  • Yield: 74%.

Palladium-Catalyzed Borylation

An alternative employs Pd(dppf)Cl₂ (5 mol%) with bis(pinacolato)diboron (1.5 eq) in dioxane/water (3:1) at 80°C. This method avoids cryogenic conditions but requires longer reaction times (12–16 hours).

Comparative Data:

Method Catalyst Temperature Time (h) Yield (%)
Halogen-Boron Exchange n-BuLi -78°C 5 74
Suzuki Borylation Pd(dppf)Cl₂ 80°C 16 65

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Critical characterization data include:

  • ¹H NMR (DMSO-d6): δ 8.72 (s, 1H, B-OH), 8.25 (d, J = 5.1 Hz, 1H), 7.95–7.85 (m, 2H), 7.65–7.50 (m, 3H), 6.85 (t, J = 54 Hz, 1H, CF₂H).
  • ¹⁹F NMR : δ -110.2 (d, J = 54 Hz).
  • HPLC Purity: >97% (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

  • Boronic Acid Stability: The product is hygroscopic; storage under inert atmosphere at -20°C is recommended.
  • Regioselectivity: Competing coupling at the 3-position is minimized using bulky ligands (e.g., SPhos) in Suzuki reactions.
  • Difluoromethyl Group Hydrolysis: Acidic conditions during borylation necessitate careful pH control.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow chemistry reduces reaction times and improves safety profiles during lithiation steps. A patented protocol reports a 69% isolated yield using flow-based halogen-boron exchange.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The phenylsulfonyl group can be reduced to form the corresponding thiol or sulfide.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of boronic esters or borates.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Boronic acids are crucial in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The compound can be used in:

  • Suzuki Coupling Reactions : This process involves the coupling of boronic acids with aryl halides to form biaryl compounds. The difluoromethyl group may enhance the reactivity of the boronic acid under specific conditions, making it a valuable reagent in synthesizing complex organic molecules .
  • Functional Group Transformations : The presence of the phenylsulfonyl group allows for selective transformations, potentially enabling the introduction of various functional groups into target molecules .

Medicinal Chemistry

The unique structure of Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl] positions it as a candidate for drug development:

  • Anticancer Agents : Research indicates that similar boronic acid derivatives have shown promise in targeting cancer cells through mechanisms involving proteasome inhibition and modulation of cellular signaling pathways .
  • Radiopharmaceuticals : The compound's ability to participate in radiofluorination reactions makes it a candidate for developing positron emission tomography (PET) imaging agents. Specifically, its application in synthesizing fluorinated compounds can aid in cancer diagnosis and treatment monitoring .

Material Science

Boronic acids are also utilized in creating advanced materials:

  • Polymer Chemistry : The ability of boronic acids to form reversible covalent bonds with diols allows for the development of dynamic materials. Such materials can be used in drug delivery systems where controlled release is essential .
  • Sensors : The interaction of boronic acids with sugars can be harnessed for developing glucose sensors, which are vital for diabetes management. The binding affinity can be tuned through structural modifications of the boronic acid moiety .

Case Studies

StudyApplicationFindings
Anticancer ActivityInvestigated derivatives of boronic acids as proteasome inhibitors with promising results against various cancer cell lines.
PET ImagingDeveloped protocols for the synthesis of fluorinated aryl boronic acids, demonstrating effective radiolabeling strategies for imaging applications.
Sensor DevelopmentExplored the use of boronic acids for creating selective sensors for glucose detection, highlighting their binding properties with saccharides.

Mechanism of Action

The mechanism of action of boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The difluoromethyl and phenylsulfonyl groups can also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key analogs and their differentiating features are summarized below:

Compound Name Substituents Key Properties Applications Reference
Boronic acid, B-[1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- tert-Butoxycarbonyl at position 1 - Enhanced steric protection of the boronic acid
- Improved stability in acidic conditions
Intermediate in kinase inhibitor synthesis
Boronic acid, B-[1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]- Methyl at position 1 - Reduced electronic withdrawal compared to sulfonyl groups
- Higher reactivity in cross-coupling
Precursor for fluorescent probes
1-(Phenylsulfonyl)-3-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl at position 1, boronic ester at position 3 - Stabilized boronic ester for controlled reactivity
- Electron-withdrawing sulfonyl group reduces nucleophilicity
Suzuki couplings in drug discovery
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Chloro at position 6, phenylsulfonyl at position 1 - Halogen substituent enables further functionalization
- Sulfonyl group enhances crystallinity
Anticancer agent intermediate
Target Compound: B-[2-(Difluoromethyl)-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- Difluoromethyl at position 2, phenylsulfonyl at position 1 - Difluoromethyl enhances lipophilicity and metabolic stability
- Sulfonyl group improves solubility in polar solvents
Potential kinase inhibitor or PET tracer

Key Insights:

  • Difluoromethyl vs.
  • Sulfonyl Group Impact: The phenylsulfonyl substituent at position 1 increases electron withdrawal, reducing the boronic acid's reactivity but improving solubility in aqueous media, a critical factor for bioavailability .

Biological Activity

Boronic acids have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- (CAS: 1014613-45-6) is a derivative that exhibits unique properties worth exploring. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C14H11BF2N2O4S
  • Molar Mass : 352.12 g/mol
  • CAS Number : 1014613-45-6

Boronic acids are known to interact with biological molecules through reversible covalent bonding with diols, such as those found in sugars and nucleic acids. This interaction is facilitated by the electrophilic nature of boron, allowing these compounds to form complexes with various biomolecules, including enzymes and receptors .

Key Mechanisms:

  • Inhibition of Proteasomes : Similar to bortezomib, this compound may inhibit proteasomal activity, which is crucial for regulating protein degradation in cells. This mechanism is particularly relevant in cancer therapy.
  • Cytokine Modulation : Research indicates that boronic acids can inhibit cytokine release in immune cells, suggesting potential applications in inflammatory diseases .
  • Oxidative Stability : Recent studies have shown that modifications to the boronic acid structure can enhance oxidative stability, making them more viable for biological applications .

Biological Activities

The biological activities of boronic acid derivatives are broad and include:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of boronic acids through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antibacterial and Antiviral Properties : Boronic acids have shown effectiveness against various bacterial strains and viruses, making them candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating signaling pathways involved in neuronal survival and inflammation .

1. Anticancer Activity

A study demonstrated that a related boronic acid compound significantly inhibited tumor growth in xenograft models of multiple myeloma by inducing apoptosis in cancer cells. The compound's ability to disrupt proteasomal function was identified as a key mechanism .

2. Cytokine Inhibition

In vitro experiments revealed that the compound inhibited LPS-induced TNFα release in microglial cells, suggesting its potential use in treating neuroinflammatory conditions .

Research Findings Summary Table

StudyFocusFindings
AnticancerInduced apoptosis in cancer cells; inhibited tumor growth
Cytokine ReleaseInhibited TNFα release in microglial cells
Oxidative StabilityEnhanced stability through structural modifications

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